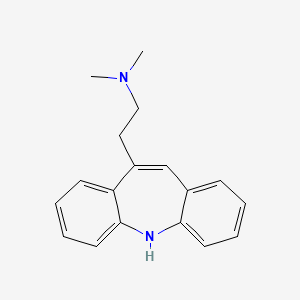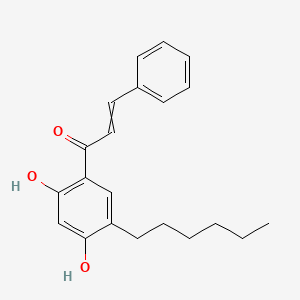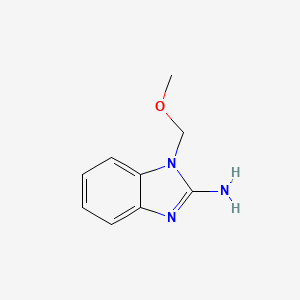
1-Methoxymethyl-2-aminobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxymethyl-2-aminobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxymethyl-2-aminobenzimidazole can be synthesized through the reaction of methoxymethyl chloride with the sodium salt of 2-aminobenzimidazole in absolute dioxane . This method involves the nucleophilic substitution of the methoxymethyl group onto the benzimidazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxymethyl-2-aminobenzimidazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxymethyl-2-aminobenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxymethyl-2-aminobenzimidazole involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
1-Aralkyl-2-aminobenzimidazoles: These compounds have similar structures but with different substituents on the benzimidazole ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine ring, offering different biological activities.
Uniqueness: 1-Methoxymethyl-2-aminobenzimidazole is unique due to the presence of both methoxymethyl and amino groups, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-(methoxymethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C9H11N3O/c1-13-6-12-8-5-3-2-4-7(8)11-9(12)10/h2-5H,6H2,1H3,(H2,10,11) |
Clave InChI |
DBBBPSZFMYIIKG-UHFFFAOYSA-N |
SMILES canónico |
COCN1C2=CC=CC=C2N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


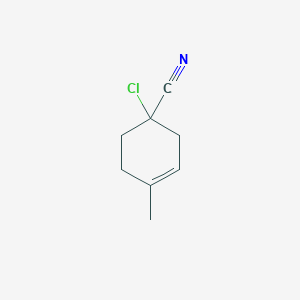

![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



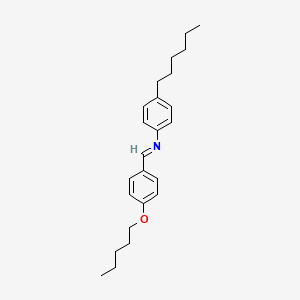
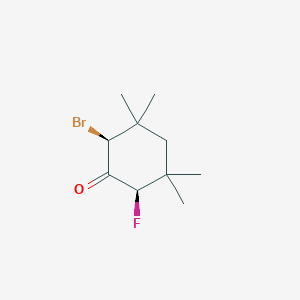
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)

